molecular formula C27H28O4 B13836515 [4-[1,1-Bis(4-hydroxyphenyl)but-1-en-2-yl]phenyl] 2,2-dimethylpropanoate

[4-[1,1-Bis(4-hydroxyphenyl)but-1-en-2-yl]phenyl] 2,2-dimethylpropanoate

Cat. No.: B13836515
M. Wt: 416.5 g/mol
InChI Key: QOAUEUOERPIDGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-[1,1-Bis(4-hydroxyphenyl)but-1-en-2-yl]phenyl] 2,2-dimethylpropanoate: is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups and hydroxyl functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[1,1-Bis(4-hydroxyphenyl)but-1-en-2-yl]phenyl] 2,2-dimethylpropanoate typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-hydroxybenzaldehyde and 1,1-bis(4-hydroxyphenyl)but-1-en-2-one, followed by esterification with 2,2-dimethylpropanoic acid. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid and solvents like dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

[4-[1,1-Bis(4-hydroxyphenyl)but-1-en-2-yl]phenyl] 2,2-dimethylpropanoate: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

[4-[1,1-Bis(4-hydroxyphenyl)but-1-en-2-yl]phenyl] 2,2-dimethylpropanoate: has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of [4-[1,1-Bis(4-hydroxyphenyl)but-1-en-2-yl]phenyl] 2,2-dimethylpropanoate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, modulating their activity. The compound’s structure allows it to interact with cellular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A: Shares structural similarities but lacks the ester functionality.

    4-Hydroxybenzaldehyde: A simpler compound with fewer phenyl groups.

Uniqueness

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C27H28O4

Molecular Weight

416.5 g/mol

IUPAC Name

[4-[1,1-bis(4-hydroxyphenyl)but-1-en-2-yl]phenyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C27H28O4/c1-5-24(18-10-16-23(17-11-18)31-26(30)27(2,3)4)25(19-6-12-21(28)13-7-19)20-8-14-22(29)15-9-20/h6-17,28-29H,5H2,1-4H3

InChI Key

QOAUEUOERPIDGS-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O)C3=CC=C(C=C3)OC(=O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.